3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

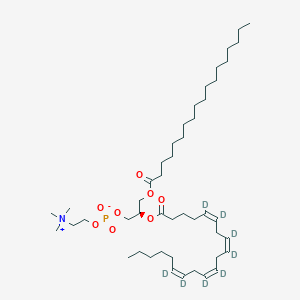

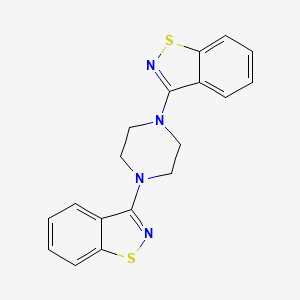

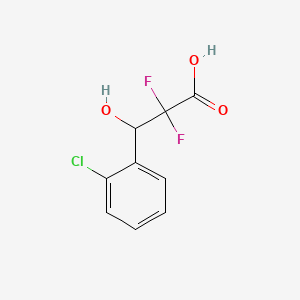

“3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)” is a chemical compound with the molecular formula C18H16N4S2 . It is a reactant in the synthetic preparation of atypical antipsychotic drugs .

Molecular Structure Analysis

The molecular structure of “3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)” is characterized by its molecular formula C18H16N4S2 . The compound has a molar mass of 352.476 Da . The structure can be represented by the SMILES notation: c1ccc2c(c1)c(ns2)N3CCN(CC3)c4c5ccccc5sn4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)” include a density of 1.4±0.1 g/cm3, a boiling point of 444.5±45.0 °C at 760 mmHg, and a flash point of 222.6±28.7 °C . It has a molar refractivity of 103.1±0.3 cm3, and a polar surface area of 89 Å2 .Aplicaciones Científicas De Investigación

DNA Interaction and Applications

3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them valuable for applications such as fluorescent DNA staining in cell biology, analysis of nuclear DNA content, and chromosome analysis. Hoechst derivatives also find uses as radioprotectors and topoisomerase inhibitors, showcasing their potential in drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Drug Metabolism and Clinical Applications

The metabolism of arylpiperazine derivatives, which include compounds related to 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole), is critical for their clinical applications in treating conditions like depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to a variety of effects mediated by serotonin receptor interactions. Understanding their metabolism is essential for the development of new therapeutic agents (Caccia, 2007).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone, is currently in clinical studies for treating tuberculosis (TB). Its development showcases the application of 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) derivatives in addressing significant health challenges like TB. The compound targets decaprenylphosphoryl ribose oxidase DprE1, critical for Mycobacterium tuberculosis cell wall synthesis. The optimism surrounding its development highlights the potential of such derivatives in creating more efficient TB drug regimens (Makarov & Mikušová, 2020).

Chemical Synthesis and Biological Activity

The structural diversity and biological activity of benzothiazole derivatives, including those related to 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole), are of significant interest. These compounds exhibit a broad spectrum of activities, such as antimicrobial, anti-inflammatory, antidiabetic, and antitumor effects. Their versatility and potential as antitumor agents, especially 2-arylbenzothiazoles, have made them a focal point for chemotherapeutic agent development. The synthesis, properties, and applications of these derivatives highlight their importance in medicinal chemistry and therapeutic drug development (Kamal et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole are acetylcholinesterase (AChE) and beta-amyloid (Aβ 1-42) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Beta-amyloid is a peptide that can aggregate and form plaques in the brain, which are characteristic of Alzheimer’s disease .

Mode of Action

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole interacts with its targets by inhibiting their activity. It shows modest to strong inhibition of acetylcholinesterase and beta-amyloid aggregation . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. By inhibiting beta-amyloid aggregation, it prevents the formation of plaques in the brain .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can enhance cognitive function and memory, which are often impaired in Alzheimer’s disease . The compound also affects the amyloidogenic pathway by inhibiting beta-amyloid aggregation, potentially preventing the formation of plaques and neurodegeneration .

Pharmacokinetics

It is known that the compound complies with lipinski’s rule of five, suggesting good bioavailability . The rule of five predicts that a compound with certain molecular properties is likely to have good oral bioavailability.

Result of Action

The inhibition of acetylcholinesterase and beta-amyloid aggregation by 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole can lead to enhanced cognitive function and memory, and potentially slow the progression of Alzheimer’s disease . In cellular models, the compound has shown neuroprotective effects and the ability to impede loss of cell viability elicited by oxidative stress .

Propiedades

IUPAC Name |

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYNLCWENVIDFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725069 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223586-82-1 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)